

2-Iodononafluorobutane safety data sheet and handling precautions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Iodononafluorobutane*

Cat. No.: *B1333357*

[Get Quote](#)

Technical Guide: Safe Handling and Use of 2-Iodononafluorobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for **2-Iodononafluorobutane** (CAS No. 375-51-9), a versatile reagent in organic synthesis, particularly in perfluoroalkylation reactions. Adherence to these guidelines is critical to ensure laboratory safety and experimental success.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key properties of **2-Iodononafluorobutane**.

Property	Value	Reference
Molecular Formula	C4F9I	[1] [2]
Molecular Weight	345.93 g/mol	[1] [2]
Appearance	Colorless to purple liquid	[3]
Odor	Pungent	[3]
Boiling Point	65°C	[2]
Density	2.095 g/cm³	[2]
Flash Point	64-67°C	[2]
Refractive Index	1.3305	[2]
Sensitivity	Light sensitive	[2]

Toxicological Data

Understanding the toxicological profile of **2-Iodononafluorobutane** is essential for risk assessment and implementing appropriate safety measures.

Hazard	Classification and Statements	Precautionary Statements
Skin Corrosion/Irritation	Category 2: Causes skin irritation.	P264, P280, P302+P352, P321, P332+P313, P362
Serious Eye Damage/Irritation	Category 2A: Causes serious eye irritation.	P264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)	Category 3: May cause respiratory irritation.	P261, P304+P340, P405

Source:[\[2\]](#)

Handling and Storage Precautions

Strict adherence to the following handling and storage protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling **2-Iodononafluorobutane** to determine the appropriate level of PPE.

PPE	Specification
Eye/Face Protection	Chemical safety goggles or a face shield.
Skin Protection	Chemical-resistant gloves (e.g., Viton®, Butyl rubber), lab coat, and appropriate footwear.
Respiratory Protection	Use in a well-ventilated area, preferably a chemical fume hood. If the concentration in the air exceeds the exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

Safe Handling Practices

- Ventilation: Always handle **2-Iodononafluorobutane** in a well-ventilated area, preferably within a certified chemical fume hood.[4]
- Avoid Contact: Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or mist.
- Grounding: Ground and bond containers when transferring material to prevent static discharge.
- Incompatible Materials: Keep away from strong oxidizing agents and metals.[5]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

- Container: Keep the container tightly closed in a dry and well-ventilated place.[4]

- Light Sensitivity: Protect from direct sunlight and store in a light-resistant container.[\[2\]](#)
- Temperature: Store at room temperature.
- Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon).

Experimental Protocol: Perfluoroalkylation of an Alkyne

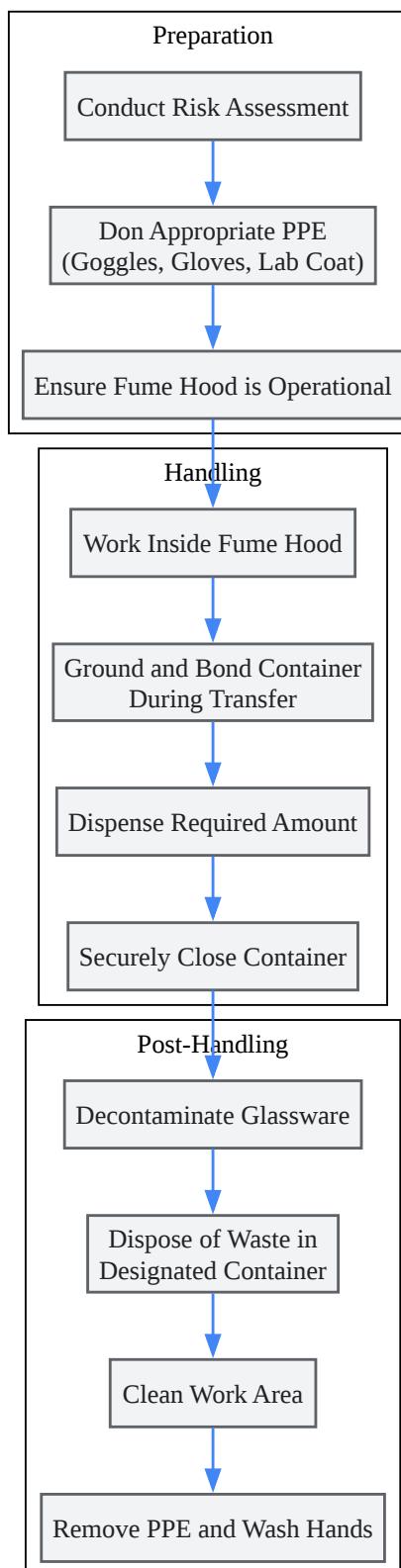
2-Iodononafluorobutane is a common source of the nonafluorobutyl radical for addition to unsaturated bonds. The following is a general protocol for the iron-catalyzed perfluoroalkylation of a terminal alkyne, which should be adapted and optimized for specific substrates.

Reaction Scheme: $R-C\equiv CH + C_4F_9I \xrightarrow{-(Fe \text{ Catalyst})} R-C(C_4F_9)=CHI$

Materials

- Terminal alkyne (substrate)
- **2-Iodononafluorobutane**
- Iron(II) salt (e.g., $FeCl_2$) as a catalyst
- Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
- Inert gas (Argon or Nitrogen)
- Schlenk flask or similar reaction vessel
- Magnetic stirrer and stir bar
- Standard laboratory glassware for workup and purification

Procedure

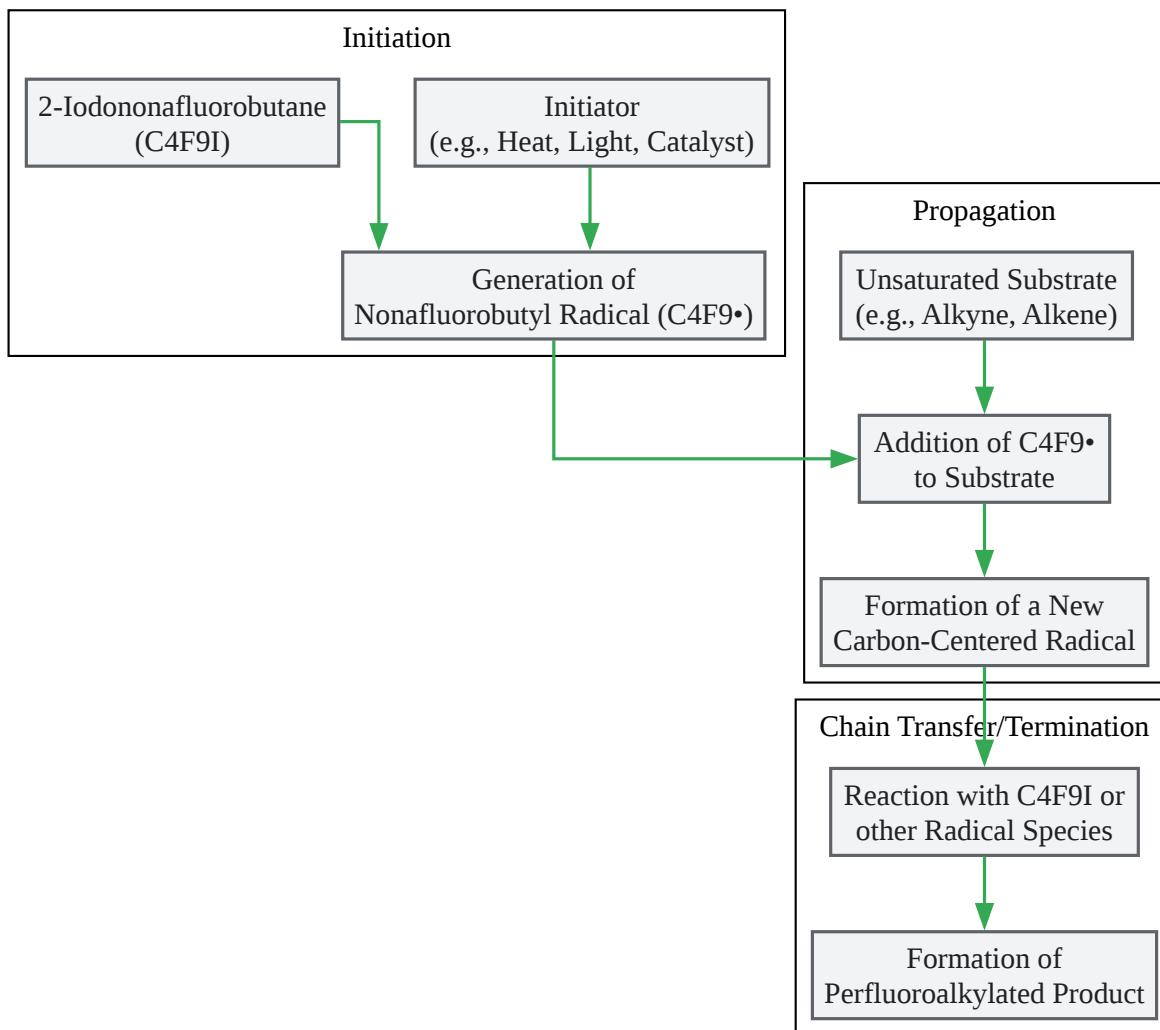

- Preparation: Dry all glassware in an oven and cool under a stream of inert gas.

- Reaction Setup: To a Schlenk flask under an inert atmosphere, add the terminal alkyne, the iron catalyst, and the anhydrous solvent.
- Addition of Reagent: Slowly add **2-Iodononafluorobutane** to the reaction mixture via syringe.
- Reaction: Stir the reaction mixture at the appropriate temperature (this may range from room temperature to elevated temperatures depending on the substrate) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
- Workup: Once the reaction is complete, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium thiosulfate to remove any remaining iodine).
- Extraction: Extract the product with a suitable organic solvent.
- Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of **2-Iodononafluorobutane** in a laboratory setting.



[Click to download full resolution via product page](#)

Caption: A workflow for the safe handling of **2-Iodononanofluorobutane**.

Radical Perfluoroalkylation Logical Pathway

This diagram outlines the key logical steps in a radical perfluoroalkylation reaction using **2-Iodononafluorobutane**.

[Click to download full resolution via product page](#)

Caption: Logical pathway for a radical perfluoroalkylation reaction.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or formal safety training. Always consult the most current SDS for **2-Iodononafluorobutane** from your supplier before use and adhere to all institutional and regulatory safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... wap.guidechem.com
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]

• To cite this document: BenchChem. [2-Iodononafluorobutane safety data sheet and handling precautions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1333357#2-iodononafluorobutane-safety-data-sheet-and-handling-precautions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com